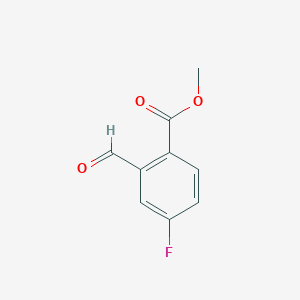

Methyl 4-fluoro-2-formylbenzoate

Übersicht

Beschreibung

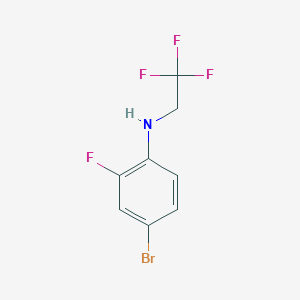

“Methyl 4-fluoro-2-formylbenzoate” is a chemical compound used in scientific research applications. It has a CAS number of 106014-25-9 and a molecular weight of 182.15 . It is a solid substance and is known to be used as an active pharmaceutical ingredient intermediate and fluorescent brightener intermediate .

Molecular Structure Analysis

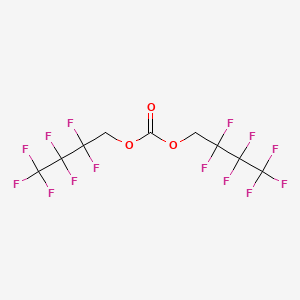

“this compound” has a linear formula of C9H7FO3 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 70-74°C . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Anticancer Research

Methyl 4-fluoro-2-formylbenzoate, a variant of formylbenzoate, is significant in the development of anticancer agents. For instance, triphenylstannyl derivatives of 4-((arylimino)methyl)benzoates, synthesized using 4-formylbenzoate, have demonstrated potent cytotoxic activities against cervical and breast cancer cells. These compounds, exhibiting enhanced cytotoxic efficacy compared to cisplatin, induce apoptotic cell death and cause disruptions in cell cycle phases, particularly in G1 and G2/M phases (Basu Baul et al., 2017).

2. Radiopharmaceutical Development

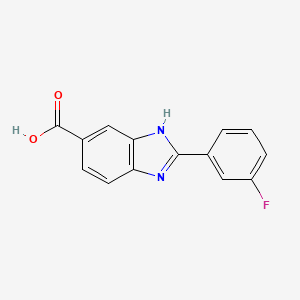

In the field of radiopharmaceuticals, fluorinated 2-arylbenzothiazoles, structurally related to this compound, are explored as potential positron emission tomography (PET) imaging agents for cancer. These compounds show selective inhibitory activity against various cancer cell lines. The synthesis of carbon-11 labeled fluorinated arylbenzothiazoles illustrates their application in non-invasive cancer imaging techniques (Wang et al., 2006).

3. Synthesis of Heterocyclic Compounds

Methyl 2-formylbenzoate, a similar compound to this compound, is used in multicomponent reactions to synthesize isoindolin-1-one derivatives. These derivatives have potential biological activities, highlighting the role of formylbenzoate derivatives in creating complex molecular scaffolds for pharmaceutical research (Lei et al., 2016).

4. Fluorine-Containing Polymeric Catalysts

Research in the field of catalysis has also benefited from fluorinated compounds similar to this compound. Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, for instance, demonstrate high activity in catalyzing the formylation and methylation of amines, using CO2 as a C1 building block. These catalysts show higher activity compared to non-fluorous counterparts, emphasizing the importance of fluorinated compounds in catalytic processes (Yang et al., 2015).

Safety and Hazards

“Methyl 4-fluoro-2-formylbenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

methyl 4-fluoro-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHQBDHZTPRDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)

![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)

![Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B3039366.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3039373.png)

![4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl](/img/structure/B3039377.png)

![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039378.png)